molecular formula C24H25N3O4S B2774392 1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203330-72-6

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2774392
M. Wt: 451.54
InChI Key: CUZOWUQOGQSSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis Methodologies

  • Asymmetric Synthesis of 1-Aryl-1,2,3,4-Tetrahydroisoquinolines : A novel asymmetric synthesis route was developed for 1-aryl-1,2,3,4-tetrahydroisoquinolines. The key step involves the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines and arylimines, yielding enantiomerically pure dihydroisoquinolines upon cyclization of the addition products (Wünsch & Nerdinger, 1999).

  • Cyclisation of Benzylamino-Nitriles : Research demonstrated that methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents undergo spiro-cyclisation in concentrated sulphuric acid followed by rearrangement, leading to the production of tetrahydroisoquinolines or 2-benzazepines depending on the substituent (Harcourt, Taylor, & Waigh, 1978).

Biological Evaluation and Potential Pharmaceutical Applications

  • Antiproliferative Screening : Novel compounds with the urea and bis-urea functionalities bridged by primaquine and substituted benzene moieties were synthesized and evaluated for antiproliferative activity against various cancer cell lines. These compounds demonstrated moderate to strong activity, with some showing extreme selectivity against breast carcinoma MCF-7 cell lines (Perković et al., 2016).

  • Sulfonamide-Trapping Reactions with Benzynes : Research explored the reactions of tethered, tertiary sulfonamides with thermally generated benzynes, leading to the formation of saturated heterocycles such as tetrahydroquinolines and indolines. This study sheds light on the mechanistic pathways and potential for generating complex heterocyclic structures (Wang, Zheng, & Hoye, 2018).

properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-21-10-12-22(13-11-21)32(29,30)27-15-5-8-19-16-20(9-14-23(19)27)26-24(28)25-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZOWUQOGQSSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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